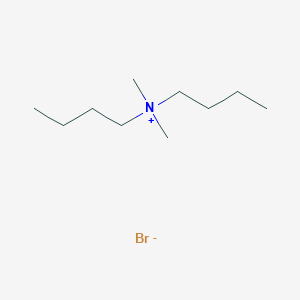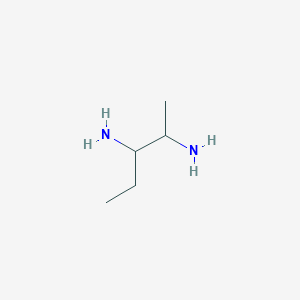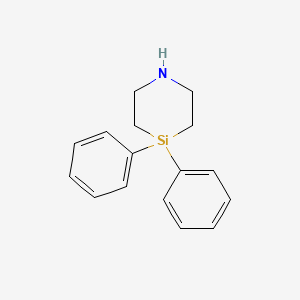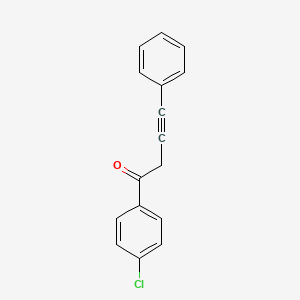![molecular formula C17H30OSi B14289046 [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane CAS No. 123621-30-7](/img/structure/B14289046.png)
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a methoxyphenyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The presence of the methoxy group and the silicon atom imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane typically involves the reaction of (4-methoxyphenyl)methyl chloride with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include transition metal complexes and organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various silicon-containing derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various functional groups. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.
Comparaison Avec Des Composés Similaires
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)methyl]tri(methyl)silane: Differing in the alkyl groups attached to the silicon atom, this compound exhibits different reactivity and applications.
[(4-Methoxyphenyl)methyl]tri(ethyl)silane: Similar in structure but with ethyl groups instead of isopropyl groups, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
123621-30-7 |
|---|---|
Formule moléculaire |
C17H30OSi |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30OSi/c1-13(2)19(14(3)4,15(5)6)12-16-8-10-17(18-7)11-9-16/h8-11,13-15H,12H2,1-7H3 |
Clé InChI |
VGYFOHTYAFEUGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](CC1=CC=C(C=C1)OC)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


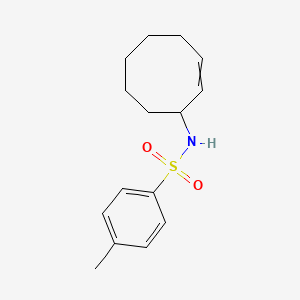
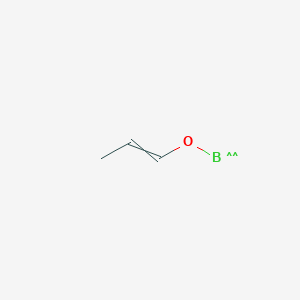
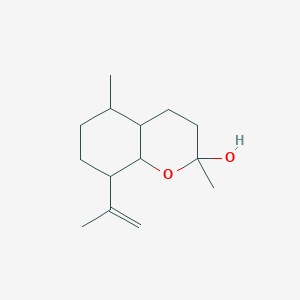
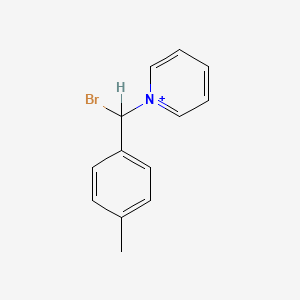
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
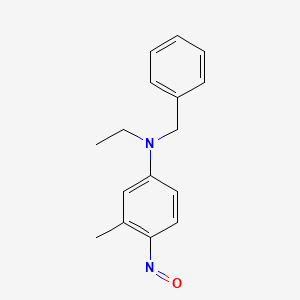
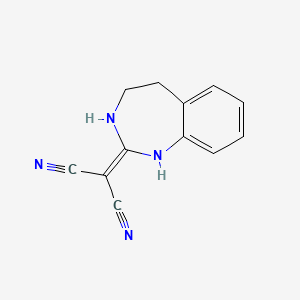
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
